molecular formula C11H9BrN2OS B2354715 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide CAS No. 1270725-26-2

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

Cat. No. B2354715
CAS RN: 1270725-26-2
M. Wt: 297.17
InChI Key: UXTBINBKVGPZKM-UHFFFAOYSA-N
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Description

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is a chemical compound with immense potential in scientific research. It is a derivative of nicotinamide, a pyridinecarboxamide that is pyridine in which the hydrogen at position 3 is replaced by a carboxamide group .

Scientific Research Applications

Fungicidal Activity

5-Bromo-N-(thiophen-3-ylmethyl)nicotinamide derivatives have been shown to exhibit potent fungicidal activities. For instance, certain compounds in this class demonstrated significant effectiveness against cucumber downy mildew, surpassing commercial fungicides in greenhouse and field trials (Wu et al., 2022).

Synthesis and Physical-Chemical Properties

The synthesis and physical-chemical properties of compounds related to 5-Bromo-N-(thiophen-3-ylmethyl)nicotinamide have been a subject of study. These investigations include the synthesis of 3-(alkylthio)-4-R-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazoles and the examination of their physical-chemical properties using modern analysis methods (Suhak et al., 2015).

Anticancer Potential

Nicotinamide derivatives, including those related to 5-Bromo-N-(thiophen-3-ylmethyl)nicotinamide, have been explored for their potential as anticancer agents. For example, certain compounds in this category have shown promising antiproliferative and apoptosis-inducing activities against various human cancer cell lines (Zhang et al., 2018).

Role in Stem Cell Research

Nicotinamide, closely related to 5-Bromo-N-(thiophen-3-ylmethyl)nicotinamide, plays a significant role in stem cell research. It has been found to promote cell survival and differentiation in human pluripotent stem cells, offering potential for various stem cell applications and disease treatments (Meng et al., 2018).

Future Directions

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide offers fascinating opportunities for exploration and application in various fields. It is a significant lead compound that can be used for further structural optimization .

properties

IUPAC Name

5-bromo-N-(thiophen-3-ylmethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c12-10-3-9(5-13-6-10)11(15)14-4-8-1-2-16-7-8/h1-3,5-7H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTBINBKVGPZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CNC(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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